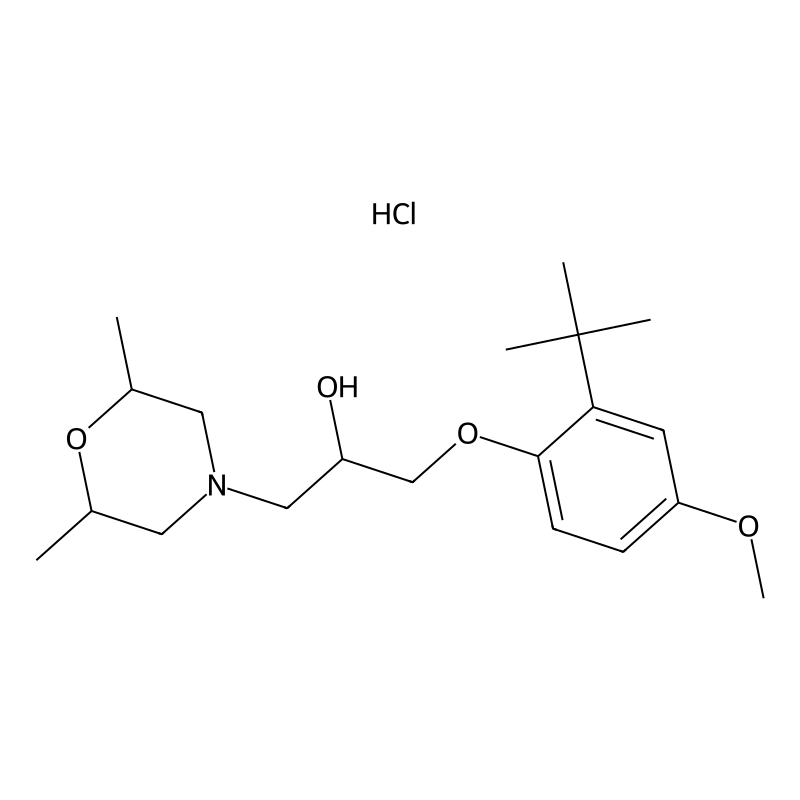

1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a synthetic organic compound characterized by a complex structure that includes a tert-butyl group, a methoxyphenol moiety, and a morpholine derivative. Its molecular formula is C19H30ClN2O3, and it has a significant molecular weight of approximately 364.91 g/mol. The compound's unique structure contributes to its diverse applications in various fields, particularly in pharmaceuticals and agrochemicals.

- Nucleophilic Substitution: The presence of the morpholino group allows for nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.

- Esterification: The hydroxyl group can participate in esterification reactions with carboxylic acids or acid chlorides.

- Redox Reactions: The phenolic moiety can undergo oxidation to form quinones or other oxidized derivatives under specific conditions.

Research indicates that compounds similar to 1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride exhibit various biological activities:

- Antioxidant Properties: The methoxyphenol structure is known for its ability to scavenge free radicals, which can protect cells from oxidative stress.

- Anti-inflammatory Effects: Some derivatives have shown potential in reducing inflammation, making them candidates for therapeutic applications in inflammatory diseases.

- Antimicrobial Activity: Compounds with similar structures have demonstrated antimicrobial properties against various pathogens.

The synthesis of 1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride typically involves multi-step organic synthesis techniques:

- Formation of the Phenolic Component: The tert-butyl and methoxy groups are introduced onto the phenolic ring through alkylation and methylation reactions.

- Morpholine Derivative Synthesis: The morpholine ring is constructed through cyclization reactions involving appropriate precursors.

- Coupling Reaction: The phenolic component is coupled with the morpholine derivative using common coupling techniques such as nucleophilic substitution or condensation reactions.

- Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form for stability and solubility using hydrochloric acid.

1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has several applications:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting oxidative stress-related conditions.

- Agricultural Chemicals: Potentially employed as an antioxidant or preservative in agricultural products to enhance shelf life.

- Cosmetics: Its antioxidant properties make it suitable for use in cosmetic formulations to protect skin from oxidative damage.

Studies on the interactions of this compound with biological systems are crucial for understanding its efficacy and safety:

- Enzyme Inhibition: It may interact with certain enzymes, influencing metabolic pathways and potentially leading to therapeutic effects.

- Receptor Binding Studies: Investigations into how the compound binds to specific receptors can elucidate its biological mechanisms and therapeutic potential.

Several compounds share structural similarities with 1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-tert-Butyl-4-methoxyphenol | Contains a tert-butyl and methoxy group | Known for strong antioxidant properties |

| Butylated Hydroxyanisole | Similar phenolic structure | Widely used as a food preservative |

| 2,6-Di-tert-butyl-4-methylphenol | Two tert-butyl groups on the phenolic ring | Exhibits high thermal stability |

These compounds highlight the unique aspects of 1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride while also showcasing shared characteristics that may influence their biological activities and applications.